molecular formula C17H18N2O4S2 B2378008 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine CAS No. 441740-59-6

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Cat. No.: B2378008
CAS No.: 441740-59-6
M. Wt: 378.46
InChI Key: YLWKYWCBXGEOFS-UHFFFAOYSA-N
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Description

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a thiazolidine derivative characterized by a sulfonyl group attached to a 2,4-dimethylphenyl ring and a 4-nitrophenyl substituent on the thiazolidine core. The electron-withdrawing nitro group on the phenyl ring and the sterically hindered 2,4-dimethylphenyl sulfonyl group distinguish this compound from analogs, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-12-3-8-16(13(2)11-12)25(22,23)18-9-10-24-17(18)14-4-6-15(7-5-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWKYWCBXGEOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with an amine in the presence of a base to form the thiazolidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazolidine intermediate with a sulfonyl chloride derivative of 2,4-dimethylphenyl.

    Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The nitrophenyl group can participate in redox reactions, potentially generating reactive oxygen species that can affect cellular processes. The thiazolidine ring may also interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural differences among thiazolidine derivatives lie in the substituents on the sulfonyl and phenyl groups. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolidine Derivatives
Compound Name Sulfonyl Group Substituent Thiazolidine Ring Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Features (IR)
3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine (Target) 2,4-Dimethylphenyl 4-Nitrophenyl C₁₇H₁₈N₂O₄S₂ 378.46* ν(NO₂): ~1520, 1350 cm⁻¹; ν(SO₂): ~1170–1250 cm⁻¹
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine 4-Methylphenyl 4-Methylphenyl C₁₇H₁₉NO₂S₂ 333.47 ν(SO₂): ~1150–1250 cm⁻¹; absence of nitro vibrations
3-[(3,4-Dichlorophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)thiazolidine 3,4-Dichlorophenyl 4-Methoxy-3-nitrophenyl C₁₆H₁₄Cl₂N₂O₅S₂ 449.33 ν(NO₂): ~1520 cm⁻¹; ν(OCH₃): ~2850–2950 cm⁻¹
2-(4-Methylphenyl)-3-[(4-nitrophenyl)sulfonyl]thiazolidine 4-Nitrophenyl 4-Methylphenyl C₁₆H₁₆N₂O₄S₂ 364.44 ν(NO₂): ~1520, 1350 cm⁻¹ (on sulfonyl group)
3-[(4-Bromophenyl)sulfonyl]-2-(4-nitrophenyl)thiazolidine 4-Bromophenyl 4-Nitrophenyl C₁₅H₁₃BrN₂O₄S₂ 429.31 ν(NO₂): ~1520 cm⁻¹; ν(C-Br): ~550–650 cm⁻¹

*Calculated molecular weight based on formula; exact value may vary.

Physicochemical and Spectral Properties

  • Nitro Group Effects: The target compound’s 4-nitrophenyl group contributes strong electron-withdrawing effects, evident in IR via asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretches.
  • Sulfonyl Group Variations : The 2,4-dimethylphenyl sulfonyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., 4-methylphenyl in ). This may reduce solubility in polar solvents.
  • Halogenated Analogs : The 4-bromo () and 3,4-dichloro () derivatives exhibit lower solubility due to halogen hydrophobicity but may show enhanced reactivity in cross-coupling reactions .

Biological Activity

The compound 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies, structure-activity relationships (SAR), and biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N2O3SC_{14}H_{13}N_{2}O_{3}S. The compound features a thiazolidine core substituted with a sulfonyl group and nitrophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to thiazolidines have shown potent activity against various strains of bacteria and fungi. In particular:

  • Minimum Inhibitory Concentration (MIC) values for thiazole derivatives have been reported as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecium, indicating strong antibacterial potential .
  • A study focusing on similar thiazole compounds revealed broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

Thiazolidine derivatives have also been explored for their anticancer properties:

  • Compounds with structural similarities to this compound demonstrated cytotoxic effects in various cancer cell lines. The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been correlated with increased activity .
  • For example, an analogue with a similar thiazole structure showed IC50 values less than that of doxorubicin in cell lines like HT29 and Jurkat, suggesting promising anticancer activity .

Case Studies

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against Gram-positive bacteria. The results indicated that modifications to the phenyl substituents significantly impacted antimicrobial efficacy, with certain compounds achieving MIC values below 10 µg/mL against resistant strains .
  • Anticancer Evaluation : In vitro studies involving thiazolidine derivatives highlighted their ability to induce apoptosis in cancer cells. Compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapy agents, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR analysis:

Substituent Effect on Activity
Methyl groupsIncrease antimicrobial and anticancer activity
Nitro groupEnhances electron affinity, improving interactions with biological targets
Sulfonyl groupContributes to solubility and bioavailability

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